Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinazoline moiety, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the quinazoline and thiazole intermediates. One common method involves the reaction of 8-fluoroquinazoline with a thiazole derivative in the presence of a suitable base and solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to obtain a high-purity product, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.
Scientific Research Applications
Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes, such as proliferation and apoptosis, making the compound of interest in cancer research.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share the quinazoline core and are known for their biological activities, including kinase inhibition.
Thiazole Derivatives: Compounds with a thiazole ring are often studied for their antimicrobial and anticancer properties.
Ethyl Esters: These compounds are commonly used in organic synthesis and can serve as intermediates for further chemical modifications.
Uniqueness
What sets Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate apart is the combination of these three functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-23-14(22)6-10-8-24-13(21-10)7-18-16-11-4-3-5-12(17)15(11)19-9-20-16/h3-5,8-9H,2,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYUPJZMVICNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CNC2=NC=NC3=C2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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